4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

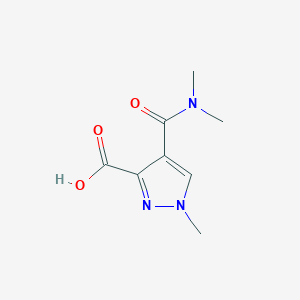

4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a dimethylcarbamoyl group and a carboxylic acid group attached to the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone.

Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced by reacting the pyrazole intermediate with dimethylcarbamoyl chloride under basic conditions.

Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved through the reaction with carbon dioxide in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

Reduction: Reduction of the carboxylic acid group can produce an alcohol or aldehyde.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, which demonstrated significant antibacterial activity against several strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have shown potential in reducing inflammation in various animal models. This suggests possible applications in treating inflammatory diseases such as arthritis and colitis .

Agricultural Applications

1. Pesticide Development

The compound is also being explored for its potential use in agrochemicals. Pyrazole derivatives are known for their effectiveness as pesticides due to their ability to disrupt insect hormonal systems. Specifically, this compound can serve as an intermediate in synthesizing novel insecticides that target resistant pest populations .

2. Herbicide Formulations

In addition to insecticides, there is ongoing research into using this compound in herbicide formulations. Its structural properties allow for the modification that enhances selectivity towards specific weed species while minimizing harm to crops .

Synthesis and Case Studies

The synthesis of this compound typically involves the reaction of dimethylcarbamoyl chloride with 1-methylpyrazole-3-carboxylic acid under controlled conditions to yield high purity products with minimal by-products .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against various pathogens. The results indicated a promising antibacterial profile, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights the compound's potential as a lead structure for further drug development .

Data Table: Comparative Analysis of Pyrazole Derivatives

Mécanisme D'action

The mechanism of action of 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The dimethylcarbamoyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

- 4-(Dimethylcarbamoyl)benzeneboronic acid

- 4-Aminosalicylic acid

- Edoxaban

Comparison:

- 4-(Dimethylcarbamoyl)benzeneboronic acid: Similar in having a dimethylcarbamoyl group, but differs in the core structure (benzene vs. pyrazole).

- 4-Aminosalicylic acid: Shares the carboxylic acid group but has an amino group instead of a dimethylcarbamoyl group.

- Edoxaban: A different class of compound used as an anticoagulant, highlighting the unique applications of 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid in enzyme inhibition.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications in various fields, supported by research findings and data.

Structure

The compound has the following molecular structure:

- Chemical Formula : C7H10N4O3

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Dimethylcarbamoyl Group : Utilizing dimethylcarbamoyl chloride under basic conditions.

- Carboxylation : Reacting with carbon dioxide in the presence of a base to introduce the carboxylic acid functional group.

Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anti-inflammatory Properties : Inhibiting cyclooxygenase enzymes (COX-2).

- Antitumor Activity : Potential in cancer treatment through inhibition of tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The dimethylcarbamoyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the carboxylic acid group may participate in further interactions with amino acid residues at the active sites of enzymes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against bacterial strains such as E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan, compounds similar to this compound showed comparable anti-inflammatory effects to indomethacin, indicating potential therapeutic applications in inflammatory disorders .

Antitumor Activity

Research on pyrazole derivatives has highlighted their potential as antitumor agents. In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines such as MDA-MB-231 and BT-549. The mechanism involved interference with cell cycle proteins, leading to apoptosis in tumor cells .

Biological Activity Table

Analyse Des Réactions Chimiques

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety at position 3 can undergo esterification under acidic conditions. For example:

-

Reagents/Conditions : Ethanol with catalytic sulfuric acid, reflux.

-

Product : Ethyl 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylate.

Mechanism :

The acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration .

Example Data :

| Substrate | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | H₂SO₄, EtOH | Reflux, 12–24 h | 72–96% |

Formation of Acid Chlorides

The carboxylic acid can be converted to an acid chloride, enabling further derivatization (e.g., amidation or coupling):

-

Reagents/Conditions : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions.

-

Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carbonyl chloride.

Applications :

-

Example: Reaction with benzylamine produces 4-(dimethylcarbamoyl)-1-methyl-N-benzyl-1H-pyrazole-3-carboxamide .

Decarboxylation Reactions

Under thermal or basic conditions, decarboxylation may occur, though this is less common due to the stabilizing effect of the pyrazole ring:

-

Reagents/Conditions : Heating in quinoline with a copper catalyst.

-

Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole (loss of CO₂) .

Salt Formation

The carboxylic acid can form salts with inorganic or organic bases:

-

Reagents/Conditions : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in aqueous/organic solvent mixtures.

-

Product : Sodium 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylate.

Applications :

Condensation with Hydrazines

The carboxylic acid can condense with hydrazines to form hydrazides:

-

Reagents/Conditions : Hydrazine hydrate in ethanol under reflux.

-

Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carbohydrazide .

Example :

Functionalization of the Pyrazole Ring

-

Nitration :

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to a primary alcohol:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Product : 3-(Hydroxymethyl)-4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole.

Mechanism :

LiAlH₄ acts as a strong reducing agent, converting –COOH to –CH₂OH .

Hydrolysis of the Dimethylcarbamoyl Group

The dimethylcarbamoyl group at position 4 can undergo hydrolysis under acidic or basic conditions:

-

Reagents/Conditions :

-

Acidic : 6M HCl, reflux.

-

Basic : NaOH (aq), heat.

-

Anticipated Challenges

-

Steric Hindrance : The dimethylcarbamoyl group may slow reactions at position 4.

-

Regioselectivity : Electrophilic substitutions favor position 5 due to electronic and steric factors.

-

Stability : The carboxylic acid group may decompose under harsh conditions (e.g., strong oxidizers).

Propriétés

IUPAC Name |

4-(dimethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-10(2)7(12)5-4-11(3)9-6(5)8(13)14/h4H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWJBYFHUJMIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.